molecular formula C16H13NO2 B3354550 2-(4-Acetylphenyl)isoindolin-1-one CAS No. 60025-40-3

2-(4-Acetylphenyl)isoindolin-1-one

Cat. No. B3354550
CAS RN: 60025-40-3
M. Wt: 251.28 g/mol
InChI Key: GPQDDMWXQCKJCQ-UHFFFAOYSA-N
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Description

2-(4-Acetylphenyl)isoindolin-1-one is a derivative of N-phenylphthalimidine (PPI). The attachment of an acetyl group to the N-phenyl moiety of PPI enhances the intersystem crossing quantum yield . It has been studied in fluid solution at room temperature .


Molecular Structure Analysis

The detailed triplet state characteristics of 2-(4-Acetylphenyl)isoindolin-1-one have been studied . Upon 308-nm laser flash photolysis in acetonitrile, a triplet−triplet transition has been evidenced (λ max = 440 nm). Further characterization of this transient at 440 nm gave a lifetime τ = 11 μs, a molar absorption coefficient ε = 22 000 M -1 × cm -1, and an intersystem crossing quantum yield of 0.89 .

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione heterocycles, which include “2-(4-Acetylphenyl)isoindolin-1-one”, have gained significant attention for their potential use in pharmaceutical synthesis . They are present in numerous natural products and pharmaceutical molecules with a broad spectrum of biological activities .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

Isoindoline-1,3-dione heterocycles are used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.

Polymer Additives

These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications.

Organic Synthesis

Isoindoline-1,3-dione heterocycles are used in organic synthesis . They can participate in various chemical reactions, making them valuable tools in the synthesis of complex organic compounds.

Photochromic Materials

These compounds have been used in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-dione heterocycles contribute to this property.

Ultrasonic-assisted Synthesis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .

Sustainable Chemistry

The ultrasonic irradiation has emerged as one of the green synthetic approaches . It offers tremendous advantages in chemical synthesis by improving the reaction rate, yields, and selectivity as well as applying less hazardous materials and milder reaction conditions .

properties

IUPAC Name

2-(4-acetylphenyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11(18)12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)16(17)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQDDMWXQCKJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358703
Record name 2-(4-acetylphenyl)isoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylphenyl)isoindolin-1-one

CAS RN

60025-40-3
Record name 2-(4-acetylphenyl)isoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-acetylphenylisocyanate (27.5 g, 0.17 mol) and o-phthalicdicarboxaldehyde (25.0 g, 0.186 mol) is heated in an oil bath at 170°-175° C. for 4.0 hours under nitrogen atmosphere. On cooling the melt solidified which is pulverized and refluxed with CH2Cl2 and CH3OH and filtered to give 18.2 g (41.4%) of the desired 2-(4-acetylphenyl)-2,3-dihydro-1H-isoindole-1-one, mp 235°-237° C. The residue is recrystallized from DMF (1800 ml). Yield 13.0 g (29.6%), mp 236-239° C. (Jap. patent J5 7050-960; mp 243°-244° C. for the nonsolvated compound, prepared by a different route).
Quantity
27.5 g
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reactant
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25 g
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Synthesis routes and methods II

Procedure details

A mixture of 4-acetylphenylisocyanate (27.5 g, 0.17 mol) and o-phthalicdicarboxaldehyde (25.0 g, 0.186 mol) is heated in an oil bath at 170°-175° C. for 4.0 hours under nitrogen atmosphere. On cooling the melt solidified which is pulverized and refluxed with CH2Cl2 and CH30H and filtered to give 18.2 g (41.4%) of the desired 2-(4-acetylphenyl)-2,3-dihydro-lH-isoindole-1-one, mp 235°-237° C. The residue is recrystallized from DMF (1800 ml). Yield 13.0 g (29.6%), mp 236°-239° C. (Jap. patent J5 7050-960; mp 243°-244° C. for the nonsolvated compound, prepared by a different route).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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